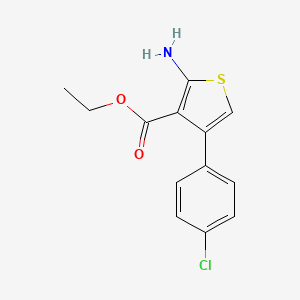

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJWJJKFFNCDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346940 | |

| Record name | ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65234-09-5 | |

| Record name | ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate?

An In-Depth Technical Guide to Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminothiophene core is a quintessential example of such a scaffold.[1] Derivatives built upon this five-membered heterocyclic ring are prevalent in numerous pharmacologically active compounds, demonstrating a remarkable spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This versatility has cemented their status as a cornerstone for the development of novel therapeutics.

This guide focuses on a specific, highly functionalized member of this class: This compound . We will provide a comprehensive technical overview covering its synthesis, structural characterization, hypothesized biological activities, and the detailed experimental workflows required to validate its potential as a drug discovery starting point. This document is designed to serve as a practical resource for researchers aiming to leverage this promising molecule in their R&D programs.

Section 1: Synthesis and Structural Elucidation

A robust and reproducible synthesis is the bedrock of any chemical research program. Before any biological evaluation, the identity and purity of the target compound must be unequivocally established. This section details the efficient synthesis of this compound and the analytical methods for its validation.

Synthesis via the Gewald Reaction

The most direct and widely adopted method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component condensation.[4][5] This reaction is prized for its operational simplicity and efficiency, combining three readily available components—a carbonyl compound, an active methylene nitrile, and elemental sulfur—in the presence of a base.

Causality of Component Selection:

-

4-chloroacetophenone: Serves as the ketone component, introducing the 4-chlorophenyl moiety at the C4 position of the thiophene ring. This group is a common feature in many bioactive molecules, often enhancing binding affinity through halogen bonding or by occupying hydrophobic pockets.

-

Ethyl cyanoacetate: Functions as the active methylene nitrile. Its cyano group is essential for the initial condensation, and the ethyl ester provides a handle for further chemical modification if desired.

-

Elemental Sulfur (S₈): The sulfur source required for the formation of the thiophene ring.

-

Base (e.g., Morpholine or Diethylamine): Catalyzes the initial Knoevenagel condensation between the ketone and the nitrile, a critical first step in the reaction cascade.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (30 mL).

-

Reagent Addition: Sequentially add 4-chloroacetophenone (10 mmol, 1.55 g), ethyl cyanoacetate (10 mmol, 1.13 g), and finely powdered elemental sulfur (10 mmol, 0.32 g).

-

Catalyst Introduction: Add morpholine (10 mmol, 0.87 g) dropwise to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then wash with water. Recrystallize the crude product from ethanol to yield the pure compound as a solid.

The mechanism of the Gewald reaction, while complex, is understood to begin with a base-catalyzed Knoevenagel condensation.[5][7] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[8]

Caption: The Gewald reaction pathway.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 65234-09-5 | [9] |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [9] |

| Molecular Weight | 281.76 g/mol | [9] |

| Appearance | Solid |

Self-Validating Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals would include a triplet and quartet for the ethyl group, distinct aromatic protons for the 4-chlorophenyl ring, a singlet for the thiophene C5-proton, and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, and carbons of the thiophene and phenyl rings.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight (281.76). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would provide definitive evidence of its incorporation.[10]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), and C=C stretches of the aromatic rings.

Section 2: Potential Pharmacological Applications & Rationale

The 2-aminothiophene scaffold is a known pharmacophore with diverse biological actions.[1][11] Based on extensive literature for this class, we can formulate strong hypotheses for the potential applications of this compound, primarily as a kinase inhibitor or an antimicrobial agent.

Hypothesis 1: A Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[12] The thiophene ring is a bioisostere of the phenyl ring and is present in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket makes it an attractive starting point for inhibitor design. The 2-amino and 3-carboxylate groups on the target molecule provide ideal vectors for creating libraries of analogs to explore structure-activity relationships (SAR).

Hypothesis 2: A Novel Antimicrobial Agent

The rise of antibiotic resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have a long history of demonstrated antibacterial and antifungal activity.[13][14] The specific substitution pattern of the target molecule, including the electron-withdrawing 4-chlorophenyl group, may confer potent antimicrobial properties worthy of investigation.

Section 3: Experimental Workflows for Biological Validation

The following section provides validated, step-by-step workflows for testing the primary hypotheses. These protocols are designed to be robust and provide clear, actionable data for drug discovery programs.

Workflow 1: Evaluation as a Kinase Inhibitor

This workflow outlines a systematic approach to identify and characterize the compound's kinase inhibitory activity.

Caption: A typical workflow for kinase inhibitor validation.

Protocol: In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[15]

-

Reagent Preparation: Prepare assay buffer, kinase enzyme, substrate (peptide or protein), and ATP solution at desired concentrations. Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase, 2.5 µL of a mix of substrate/ATP, and 1 µL of the test compound (or DMSO for control).

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates higher kinase inhibition.

-

Data Analysis: For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Rationale for Follow-up: A potent IC₅₀ is promising, but not sufficient. Selectivity profiling against a broad panel of kinases is crucial to identify potential off-target effects, which are a major cause of drug toxicity.[17]

Workflow 2: Evaluation as an Antimicrobial Agent

The foundational assay for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus or E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Validation: The positive control wells should be turbid, and the negative control wells should be clear.

Workflow 3: Early ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to avoid late-stage drug development failures.[18][19] A standard panel of in vitro and in silico assays can quickly flag liabilities.

| Assay Type | Parameter Measured | Rationale & Methodology |

| Solubility | Kinetic Solubility | Poor solubility can limit absorption and lead to inconsistent results. Measured by nephelometry. |

| Permeability | Passive Diffusion | Predicts oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method.[20] |

| Metabolic Stability | Intrinsic Clearance | Determines how quickly the compound is metabolized by liver enzymes (microsomes). Measured by incubating with liver microsomes and quantifying parent compound depletion over time via LC-MS. |

| Cytotoxicity | General Cell Toxicity | Identifies compounds that are broadly toxic to cells. Often assessed using an MTS or resazurin assay in a common cell line (e.g., HepG2). |

| In Silico | Lipinski's Rule of 5, etc. | Computational tools like SwissADME provide rapid, free predictions of drug-likeness and potential ADME issues before synthesis.[21] |

Conclusion

This compound represents a molecule of significant interest for drug discovery and development. Its efficient synthesis via the Gewald reaction makes it highly accessible. As a member of the privileged 2-aminothiophene class, it is primed for exploration as a potential kinase inhibitor or antimicrobial agent. The structured, hypothesis-driven experimental workflows detailed in this guide provide a clear and robust pathway for researchers to unlock the therapeutic potential of this compound. By integrating synthesis, rigorous characterization, and early-stage biological and pharmacological profiling, this scaffold can serve as a valuable starting point for the development of next-generation therapeutics.

References

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (Preprint). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114581. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays. [Link]

-

Pineda-Contreras, B. A., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16177–16190. [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8763. [Link]

-

Cyprotex. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]

-

ResearchGate. (2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Méndez, L., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Frontiers in Endocrinology, 13, 1029283. [Link]

-

Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

-

Lu, X., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 49-62. [Link]

-

Pineda-Contreras, B. A., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

-

SpectraBase. This compound. [Link]

-

Prasad, Y. R., et al. (2017). Therapeutic importance of synthetic thiophene. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 211-222. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20, 1-18. [Link]

-

Future Science. (2015). Identification of new compounds as potential antiproliferative drug candidates. Future Medicinal Chemistry. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.unife.it [iris.unife.it]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. cellgs.com [cellgs.com]

- 21. pubs.acs.org [pubs.acs.org]

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate CAS 65234-09-5 properties

An In-Depth Technical Guide to Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5)

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

This compound, identified by CAS Number 65234-09-5, is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene core is a privileged scaffold in drug discovery, renowned for its ability to confer a wide range of biological activities to molecules that incorporate it.[1][2][3] This compound serves as a crucial synthetic intermediate, or building block, for the creation of more complex heterocyclic systems and potential therapeutic agents.[1] Its structure, featuring a reactive amino group, an ester functional group, and a lipophilic 4-chlorophenyl moiety, provides multiple points for chemical modification, making it an attractive starting material for developing libraries of novel compounds for pharmacological screening. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65234-09-5 | [4][5] |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [4][5] |

| Molecular Weight | 281.76 g/mol | [4][5] |

| Appearance | Solid | [4] |

| InChI | 1S/C13H12ClNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | [4] |

| InChI Key | YHJWJJKFFNCDCK-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(OCC)C1=C(N)SC=C1C(C=C2)=CC=C2Cl | [4] |

| Storage Class | 11 - Combustible Solids | [4] |

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction, first reported by Karl Gewald in the 1960s.[6][7] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and versatility.[6][8]

The synthesis of this compound involves the condensation of three key components:

-

A carbonyl compound: 4'-Chloroacetophenone

-

An α-cyanoester (active methylene compound): Ethyl cyanoacetate

-

Elemental Sulfur

The reaction is typically conducted in a suitable solvent like ethanol or DMF and is catalyzed by a secondary amine base, such as diethylamine, morpholine, or piperidine.[9][10]

Reaction Mechanism

The mechanism of the Gewald reaction is a well-elucidated pathway that proceeds through several key steps:[7][11]

-

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of 4'-chloroacetophenone and the active methylene group of ethyl cyanoacetate. This step forms an α,β-unsaturated cyanoester intermediate.[7][11]

-

Sulfur Addition (Thiolation) : The base abstracts a proton to form a carbanion, which then attacks the elemental sulfur (often S₈). This process forms a thiolate intermediate.[11]

-

Intramolecular Cyclization & Tautomerization : The thiolate anion attacks the nitrile group, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the imine intermediate yields the stable aromatic 2-aminothiophene product.[7]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide on Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug development. We will explore its core chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of the Gewald reaction. Furthermore, this guide details the compound's spectroscopic signature for unambiguous identification and discusses the broad spectrum of biological activities exhibited by this class of molecules, highlighting their potential as scaffolds for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its incorporation into molecular structures can lead to a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] These compounds serve as crucial intermediates in the synthesis of dyes, agrochemicals, and particularly, pharmacologically active compounds.[4] this compound belongs to this important class, featuring a 4-chlorophenyl substituent that can significantly influence its biological profile and a versatile ethyl carboxylate group amenable to further chemical modification. Understanding the structure, synthesis, and properties of this specific derivative is crucial for harnessing its full potential in the development of new chemical entities.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its application in research and development.

Structure and Chemical Formula

Molecular Structure:

The structure consists of a central thiophene ring substituted at the 2-position with an amino group, the 3-position with an ethyl carboxylate group, and the 4-position with a 4-chlorophenyl group.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [5] |

| Molecular Weight | 281.76 g/mol | [5][6] |

| CAS Number | 65234-09-5 | [5] |

| Appearance | Solid | |

| InChI Key | YHJWJJKFFNCDCK-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1=C(N)SC=C1C2=CC=C(Cl)C=C2 |

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction.[7][8] This one-pot, multicomponent reaction provides a direct route to highly substituted thiophenes from simple starting materials.[9][10]

Reaction Principle

The Gewald reaction involves the condensation of a ketone or aldehyde (in this case, 4-chloroacetophenone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like diethylamine or morpholine.[7][11]

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures for the Gewald synthesis.

Reagents and Materials:

-

4-Chloroacetophenone

-

Ethyl cyanoacetate

-

Elemental Sulfur (S₈)

-

Ethanol (absolute)

-

Diethylamine (or Morpholine)

-

Ice-cold water

-

Ethyl acetate

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

To a solution of 4-chloroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of diethylamine (0.5 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at 50-60°C for approximately 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Mechanistic Causality

The mechanism of the Gewald reaction is complex but is understood to proceed through several key stages.[7][9][10] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (4-chloroacetophenone) and the active methylene compound (ethyl cyanoacetate).[1][7] The amine base deprotonates the ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form an α,β-unsaturated nitrile intermediate after dehydration.[1]

-

Sulfur Addition (Sulfuration): The α,β-unsaturated intermediate is deprotonated by the base to form a carbanion. This carbanion then attacks the elemental sulfur ring (S₈), leading to the formation of a thiolate intermediate.[7][9][10]

-

Cyclization and Tautomerization: The thiolate intermediate undergoes intramolecular cyclization by attacking the nitrile carbon.

-

Aromatization: A subsequent tautomerization and aromatization leads to the final, stable 2-aminothiophene product.[9][10] The formation of the aromatic thiophene ring is the thermodynamic driving force for the reaction.[1][9]

Synthesis Workflow Diagram

Caption: Workflow for the Gewald synthesis of the title compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, the expected signals can be predicted based on its structure and data from similar 2-aminothiophene derivatives.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet in the aliphatic region for the ethyl group (-OCH₂CH₃).- A singlet for the thiophene proton.- A broad singlet for the amino (-NH₂) protons.- Doublets in the aromatic region corresponding to the AA'BB' system of the 4-chlorophenyl group. |

| ¹³C NMR | - Signals for the two carbons of the ethyl group.- Four distinct signals for the substituted thiophene ring carbons.- Four signals for the 4-chlorophenyl ring carbons (two with higher intensity due to symmetry).- A signal for the carbonyl carbon of the ester group. |

| IR (Infrared) | - N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl group (around 1650-1700 cm⁻¹).- C=C and C-N stretching vibrations in the fingerprint region. |

| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z 281 and an M+2 peak at m/z 283 with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern. |

Applications in Medicinal Chemistry and Drug Development

Derivatives of 2-aminothiophene-3-carboxylate are recognized for their broad and significant biological activities, making them attractive scaffolds for drug discovery.[14]

Potential Biological Activities

-

Anticancer Activity: Many thiophene derivatives have demonstrated potent antiproliferative properties.[3] Specifically, 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with unusual selectivity for certain cancer cell lines, including prostate cancer, kidney carcinoma, and hepatoma.[15] These compounds can induce apoptosis and cause cell cycle arrest, often in the G1 phase.[15]

-

Antimicrobial Activity: The thiophene nucleus is a component of various compounds with antibacterial and antifungal properties.[2] The presence of the halogenated phenyl ring and the aminocarboxylate functionality can be modulated to optimize activity against various pathogenic microbes.

-

Anti-inflammatory and Analgesic Activity: Thiophene-containing compounds are well-documented for their anti-inflammatory and analgesic effects.[3]

Mechanism of Action & Future Perspectives

The precise mechanism of action is often target-dependent and varies with the substitution pattern on the thiophene ring. For their anticancer effects, some derivatives have been shown to act as tubulin polymerization inhibitors, similar to combretastatin A-4 (CA-4).[3] Others may interfere with protein synthesis or other critical cellular pathways.[15]

The structure of this compound serves as an excellent starting point for the development of compound libraries. The amino and ester groups provide reactive handles for further chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Potential biological activities and mechanisms for the title compound.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Gewald reaction, combined with the known biological potential of the 2-aminothiophene scaffold, establishes it as a valuable building block for the design and development of novel therapeutic agents. Further investigation into its specific biological targets and optimization of its structure will undoubtedly pave the way for new discoveries in medicinal chemistry.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

-

ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

National Institutes of Health (NIH). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. [Link]

-

National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

-

SpectraBase. 3-thiophenecarboxylic acid, 2-[[(4-chlorophenyl)acetyl]amino]-5-[[(2,4-dimethoxyphenyl)amino]carbonyl]-4-methyl-, ethyl ester - ¹H NMR Spectrum. [Link]

-

TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

-

De Gruyter. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 6. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]

- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1] The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of downstream applications in drug discovery and development. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the characterization of this important 2-aminothiophene derivative.

Introduction

This compound, with the molecular formula C₁₃H₁₂ClNO₂S and a molecular weight of 281.76 g/mol , is a versatile heterocyclic building block.[2] Its structure, featuring a substituted thiophene ring, makes it a valuable precursor for the synthesis of compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The robust and reliable synthesis of this compound is typically achieved through the Gewald reaction. Accurate characterization using a suite of spectroscopic techniques is a critical quality control step to confirm its identity and purity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures. The following diagram illustrates the structure of this compound and the numbering of key atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, the thiophene proton, and the ethyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to Cl) |

| ~7.30 | d (J ≈ 8.5 Hz) | 2H | Ar-H (meta to Cl) |

| ~6.70 | s | 1H | Thiophene-H (at C5) |

| ~5.90 | br s | 2H | NH₂ |

| 4.25 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ |

| 1.35 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ |

Interpretation:

-

The two doublets in the aromatic region (~7.40 and ~7.30 ppm) with an integration of 2H each are characteristic of a para-substituted benzene ring. The coupling constant of approximately 8.5 Hz is typical for ortho-coupling.

-

The singlet at around 6.70 ppm is assigned to the proton on the C5 position of the thiophene ring.

-

A broad singlet at approximately 5.90 ppm, which would disappear upon D₂O exchange, is indicative of the two protons of the primary amino group.

-

The quartet at 4.25 ppm and the triplet at 1.35 ppm are classic signals for an ethyl group, with the quartet arising from the methylene protons coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Ester) |

| ~159.0 | C2 (Thiophene, attached to NH₂) |

| ~140.0 | C4 (Thiophene, attached to Ar) |

| ~134.0 | C-Cl (Aromatic) |

| ~132.0 | C-Ar (Aromatic, attached to Thiophene) |

| ~129.0 | CH (Aromatic) |

| ~128.5 | CH (Aromatic) |

| ~115.0 | C5 (Thiophene) |

| ~105.0 | C3 (Thiophene, attached to C=O) |

| ~60.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Interpretation:

-

The downfield signal at ~166.0 ppm is characteristic of the ester carbonyl carbon.

-

The signals in the aromatic region (~115-159 ppm) correspond to the carbons of the thiophene and chlorophenyl rings. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester and chlorophenyl groups. The specific assignments are based on expected substituent effects and comparison with similar structures.[3]

-

The signals at ~60.0 ppm and ~14.5 ppm are assigned to the methylene and methyl carbons of the ethyl ester group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) of NH₂ |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (ethyl group) |

| ~1670 | Strong | C=O stretching of the ester |

| ~1600 | Medium | N-H bending (scissoring) of NH₂ |

| 1580-1450 | Medium | C=C stretching of aromatic and thiophene rings |

| ~1250 | Strong | C-O stretching of the ester |

| ~1100 | Medium | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |

| ~750 | Medium | C-Cl stretching |

Interpretation:

-

The two bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.

-

The strong absorption at ~1670 cm⁻¹ is a clear indication of the ester carbonyl (C=O) group.

-

The presence of aromatic and thiophene rings is confirmed by the C=C stretching vibrations in the 1580-1450 cm⁻¹ region and the aromatic C-H stretching above 3000 cm⁻¹.

-

The strong band at ~830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, typically Electron Impact (EI) for GC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: Scan a range of mass-to-charge ratios (m/z) to obtain the mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 281/283 | High | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 236/238 | Moderate | [M - OCH₂CH₃]⁺, Loss of the ethoxy group |

| 208/210 | Moderate | [M - COOCH₂CH₃]⁺, Loss of the entire ethyl carboxylate group |

| 111 | Moderate | [C₆H₄Cl]⁺, Chlorophenyl cation |

Interpretation:

-

The molecular ion peak [M]⁺ will appear as a pair of peaks at m/z 281 and 283, with a relative intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[4]

-

A significant fragment will be observed due to the loss of the ethoxy radical (-•OCH₂CH₃) from the ester group, resulting in an acylium ion at m/z 236/238.

-

Further fragmentation can lead to the loss of the entire ethyl carboxylate radical (-•COOCH₂CH₃), giving a peak at m/z 208/210.

-

The presence of the chlorophenyl group is confirmed by the fragment ion at m/z 111.

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The detailed interpretation of the spectroscopic data presented in this guide serves as a valuable resource for researchers and scientists involved in the synthesis and application of this important heterocyclic compound, ensuring the integrity and quality of their work in the field of drug development and medicinal chemistry.

References

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]

-

SpectraBase. Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

PMC - NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]

-

PubChemLite. This compound (C13H12ClNO2S). Available from: [Link]

Sources

The Versatile Thiophene Scaffold: A Technical Guide to its Diverse Biological Activities for Drug Discovery Professionals

Executive Summary

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its structural versatility and wide-ranging pharmacological activities.[1] Its isosteric relationship with the benzene ring allows it to modulate physicochemical and pharmacokinetic properties, making it a "privileged scaffold" in drug design.[1] This guide provides an in-depth exploration of the significant biological activities of thiophene derivatives, offering researchers and drug development professionals a comprehensive resource on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neurological properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and provide structure-activity relationship (SAR) insights to guide future drug discovery endeavors.

The Thiophene Core: A Gateway to Biological Diversity

The unique electronic properties of the thiophene ring, including its electron-rich nature and ability to engage in various non-covalent interactions, contribute to its capacity to bind to a wide array of biological targets.[1] This inherent versatility has led to the development of numerous FDA-approved drugs containing a thiophene moiety, spanning therapeutic areas from oncology to infectious diseases and beyond. The strategic functionalization of the thiophene ring at its various positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

Anticancer Activities of Thiophene Derivatives

Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[2][3] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Mechanisms of Anticancer Action

Thiophene-based compounds exert their anticancer effects through several key mechanisms:

-

Inhibition of Tubulin Polymerization: A prominent mechanism of action for several thiophene derivatives is the disruption of microtubule dynamics.[5][6] By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] This mode of action is particularly effective in rapidly dividing cancer cells.[8]

-

Kinase Inhibition: Many thiophene derivatives are designed to target specific protein kinases that are often dysregulated in cancer.[2] A notable example is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][10] By blocking the activity of PI3K, these compounds can effectively halt tumor progression.[9]

-

Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).[3]

Table 1: Cytotoxic Activity of Representative Thiophene Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibitor | [11] |

| Compound B | HCT-116 (Colon) | 2.1 | PI3K/Akt Pathway Inhibitor | [12] |

| Compound C | A549 (Lung) | 8.7 | Apoptosis Induction | [13] |

| Compound D | PC-3 (Prostate) | 3.5 | Tubulin Polymerization Inhibitor | [14] |

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality of Experimental Choices:

-

Cell Line Selection: The choice of cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should be based on the intended therapeutic target and the desire to screen for broad-spectrum activity or target-specific effects.[13]

-

Concentration Range: A wide range of concentrations is initially tested to determine the dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Incubation Time: A 48-hour incubation period is a standard starting point to allow for sufficient time for the compound to exert its cytotoxic effects.

Self-Validating System:

-

Vehicle Control: Cells are treated with the solvent (e.g., DMSO) used to dissolve the thiophene derivative to account for any solvent-induced toxicity.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to validate the assay's ability to detect cytotoxicity.[4]

-

Negative Control: Untreated cells serve as a baseline for 100% cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium and add them to the respective wells. Include vehicle, positive, and negative controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram 1: Workflow for Evaluating the Anticancer Activity of Thiophene Derivatives

Caption: Workflow for anticancer drug discovery with thiophene derivatives.

Antimicrobial Activities of Thiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some compounds exhibiting activity against multidrug-resistant strains.[15][16]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are multifaceted and can include:

-

Membrane Disruption: Some thiophene compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[15]

-

Enzyme Inhibition: Thiophene derivatives can inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, DNA replication, and protein synthesis.

-

Inhibition of Biofilm Formation: Several thiophene-based compounds have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.

Table 2: Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives Against Various Microbial Strains

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene-1 | Staphylococcus aureus (MRSA) | 8 | [17] |

| Thiophene-2 | Escherichia coli | 16 | [15] |

| Thiophene-3 | Pseudomonas aeruginosa | 32 | [15] |

| Thiophene-4 | Candida albicans | 16 | |

| Ciprofloxacin | E. coli | 0.015 | [17] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Causality of Experimental Choices:

-

Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as resistant strains (e.g., MRSA), should be used to assess the spectrum of activity.[17]

-

Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria as it supports good growth and has minimal interference with the antimicrobial agent.[18]

-

Inoculum Density: A standardized inoculum of approximately 5 x 10^5 CFU/mL is crucial for the reproducibility of the assay.[18]

Self-Validating System:

-

Growth Control: A well containing only the bacterial inoculum and broth is included to ensure the viability and growth of the organism.[19]

-

Sterility Control: A well containing only sterile broth is included to check for contamination of the medium.[19]

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay and provide a benchmark for activity.[17]

-

Quality Control Strains: Reference strains with known MIC values (e.g., E. coli ATCC 25922) are included to ensure the accuracy and reproducibility of the test.[20][21]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate using MHB.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the thiophene derivative that completely inhibits visible bacterial growth.

Diagram 2: Potential Antimicrobial Mechanisms of Thiophene Derivatives

Caption: Potential antimicrobial mechanisms of thiophene derivatives.

Anti-inflammatory Activities of Thiophene Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiophene derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[22][23]

Mechanism of Anti-inflammatory Action: COX and LOX Inhibition

The primary mechanism by which many thiophene-based anti-inflammatory agents work is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[23][24] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[25] Some thiophene derivatives exhibit dual inhibition of both COX-2 and 5-LOX, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are associated with gastrointestinal side effects due to COX-1 inhibition.[22]

Table 3: Inhibitory Activity of Thiophene Derivatives against COX-2

| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiophene-X | 0.25 | 150 | [1] |

| Thiophene-Y | 1.2 | 80 | [26] |

| Thiophene-Z | 5.45 | 8.37 | [22] |

| Celecoxib | 0.04 | >250 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.

Causality of Experimental Choices:

-

Animal Model: Rats or mice are commonly used as they exhibit a reproducible inflammatory response to carrageenan.

-

Carrageenan: This sulfated polysaccharide induces a biphasic inflammatory response, allowing for the evaluation of compounds that target different phases of inflammation.

-

Measurement of Edema: A plethysmometer provides a quantitative measure of the increase in paw volume, which is a direct indicator of inflammation.

Self-Validating System:

-

Vehicle Control: The vehicle used to administer the test compound is given to a control group to account for any effects of the vehicle itself.[27]

-

Positive Control: A known anti-inflammatory drug, such as Indomethacin or Dexamethasone, is used as a positive control to validate the model and provide a benchmark for efficacy.[27][28]

-

Negative Control: A group of animals receives only the carrageenan injection to establish the maximum inflammatory response.[29]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the thiophene derivative or control substances (vehicle, positive control) intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Diagram 3: Anti-inflammatory Mechanism of Thiophene Derivatives

Sources

- 1. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors | Semantic Scholar [semanticscholar.org]

- 27. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Gewald Reaction: A Cornerstone in Modern Thiophene Synthesis and Drug Discovery

An In-Depth Technical Guide

Abstract

First reported by Karl Gewald in the 1960s, the Gewald reaction has evolved from a notable heterocyclic synthesis into an indispensable tool in medicinal chemistry and materials science.[1][2] This multicomponent reaction, which convenes a carbonyl compound, an active methylene nitrile, and elemental sulfur to construct the highly functionalized 2-aminothiophene scaffold, is celebrated for its operational simplicity, atom economy, and the high value of its products.[3][4] Thiophene moieties are privileged structures in numerous pharmacologically active agents, making the Gewald reaction a critical gateway for drug discovery programs.[5][6] This guide provides a comprehensive technical overview of the reaction's discovery, its intricate mechanism as elucidated by modern computational studies, its broad scope, and its strategic application in the synthesis of pharmaceuticals. We will dissect the causality behind experimental choices, present a field-proven protocol, and explore the future trajectory of this enduring chemical transformation.

Introduction: The Enduring Significance of the Thiophene Scaffold

The thiophene ring is a five-membered aromatic heterocycle that serves as a fundamental building block in a vast array of functional molecules.[7] Its structural resemblance to the benzene ring allows it to act as a bioisostere, modulating pharmacokinetic and pharmacodynamic properties while maintaining crucial binding interactions. This unique characteristic has cemented the thiophene nucleus as a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs such as the antipsychotic Olanzapine, the antiplatelet agent Clopidogrel, and the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[6][8] The efficient construction of substituted thiophenes is, therefore, a paramount objective for synthetic chemists in the pharmaceutical industry. The Gewald three-component reaction (G-3CR) stands as one of the most powerful and direct methods to access the polysubstituted 2-aminothiophene core, a versatile intermediate primed for further chemical elaboration.[3][9]

The Genesis of a Classic: Discovery and Historical Context

In 1966, Karl Gewald, along with his colleagues E. Schinke and H. Böttcher, published a seminal paper in Chemische Berichte detailing a novel and remarkably straightforward synthesis of 2-aminothiophenes.[10][11] Their method involved the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a basic catalyst.[12][13] This discovery was significant for its use of inexpensive and readily available starting materials, including elemental sulfur, which was known to be relatively inert under mild conditions.[12] The reaction's operational simplicity and the direct access it provided to a densely functionalized heterocyclic system ensured its rapid adoption and enduring legacy in organic synthesis.

Dissecting the Transformation: The Reaction Mechanism

For decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of discussion.[14] However, a combination of experimental evidence and, more recently, comprehensive Density Functional Theory (DFT) calculations have provided a clear and validated pathway.[15][16][17] The reaction is not a simple concert of three components but a sequential process where the choice of base and solvent plays a critical catalytic role.

The currently accepted mechanism proceeds through the following key stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[15][18] The base (typically a secondary amine like morpholine or piperidine) deprotonates the nitrile to form a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. The causality here is clear: this step is essential to form the C-C bond and create the activated methylene group necessary for the subsequent sulfur addition.

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile is deprotonated by the base at the α-position. This newly formed nucleophilic carbanion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a persulfide anion intermediate.[15][17]

-

Intramolecular Cyclization: The terminal sulfur anion of the persulfide intermediate then acts as an intramolecular nucleophile, attacking the carbon atom of the nitrile group.[19] This Thorpe-Ziegler type cyclization forms a five-membered iminothiophene ring.

-

Aromatization via Tautomerization: The reaction concludes with a prototropic shift (tautomerization) of the cyclic imine to the more stable aromatic 2-aminothiophene, which serves as the thermodynamic sink and drives the overall reaction to completion.[14][17]

This mechanistic sequence is visualized in the diagram below.

Materials:

-

Cyclohexanone (9.81 g, 100 mmol)

-

Malononitrile (6.61 g, 100 mmol)

-

Elemental Sulfur (3.21 g, 100 mmol)

-

Morpholine (8.71 g, 100 mmol)

-

Ethanol (50 mL)

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethanol (50 mL).

-

Reagent Addition: Sequentially add cyclohexanone (100 mmol), malononitrile (100 mmol), and elemental sulfur (100 mmol) to the flask with stirring.

-

Causality Note: Adding the reagents in this order ensures they are well-dispersated before initiating the reaction with the base.

-

-

Base Addition: Slowly add morpholine (100 mmol) to the stirred suspension. An exothermic reaction is typically observed, and the mixture may turn dark orange or brown.

-

Expert Insight: The choice of morpholine is historical and effective. It acts as both a base to catalyze the Knoevenagel condensation and as a nucleophile to aid in the solubilization and activation of elemental sulfur.

-

-

Reaction Execution: Heat the reaction mixture to 50-60 °C using a water bath. Maintain this temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.

-

Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath for 30 minutes. The product will precipitate as a crystalline solid.

-

Trustworthiness Check: The precipitation of the product upon cooling is a key indicator of a successful reaction and simplifies the initial isolation, separating it from soluble impurities.

-

-

Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual morpholine and unreacted starting materials.

-

Drying and Characterization: Dry the product under vacuum. The resulting solid is often of high purity. For exacting applications, it can be further purified by recrystallization from ethanol. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

Over half a century since its discovery, the Gewald reaction remains a remarkably potent and relevant transformation in organic synthesis. Its ability to rapidly construct complex and highly valuable 2-aminothiophene scaffolds from simple precursors is nearly unparalleled. While the classical protocol is robust, the future of the Gewald reaction lies in the continued development of more sustainable and efficient methodologies. Research into novel, recyclable catalysts, flow chemistry applications, and the expansion of the substrate scope to include more complex starting materials will ensure that this venerable reaction continues to empower chemists in their quest for new medicines and materials for decades to come.

References

Sources

- 1. scispace.com [scispace.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. scribd.com [scribd.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Gewald, K., Schinke, E. and Böttcher, H. (1966) Heterocyclen aus CH-Aciden Nitrilen, VIII. 2-Amino-Thiophene aus Methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99, 94-100. - References - Scientific Research Publishing [scirp.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Gewald Aminothiophene Synthesis [ouci.dntb.gov.ua]

- 14. Gewald reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gewald Reaction [organic-chemistry.org]

- 19. quod.lib.umich.edu [quod.lib.umich.edu]

A Comprehensive Technical Guide to the Safe Handling and Hazard Management of Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and hazard information for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Section 1: Compound Profile and Significance

This compound (CAS No. 65234-09-5) is a substituted thiophene derivative.[1][2] Its molecular structure, featuring a thiophene core, an amino group, and a chlorophenyl substituent, makes it a versatile building block in organic synthesis. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This particular compound serves as a crucial precursor in the development of novel therapeutic agents.[3][4]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 65234-09-5 |

| Molecular Formula | C₁₃H₁₂ClNO₂S[1][2] |

| Molecular Weight | 281.76 g/mol [1][2] |

| Appearance | Solid[1] |

| SMILES String | O=C(OCC)C1=C(N)SC=C1C(C=C2)=CC=C2Cl[1] |

| InChI Key | YHJWJJKFFNCDCK-UHFFFAOYSA-N[1] |

Section 2: Hazard Identification and Risk Assessment

Understanding the potential hazards associated with this compound is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this specific compound is not extensively detailed in publicly available literature, information from supplier safety data and analogous compounds allows for a robust risk assessment.

The primary hazards identified are:

-

Irritant: The compound is classified as an irritant.[2] Direct contact with the skin, eyes, and respiratory tract may cause irritation.

-